6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one
Description
6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a biphenyl moiety at the 6-position and a methyl group at the 4-position of the pyridazinone core. Pyridazinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties .
Properties
CAS No. |
21004-63-7 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(18-19-17(12)20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20) |
InChI Key |
MHFXJRMMMSZPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one typically involves the coupling of biphenyl derivatives with pyridazinone precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a halogenated pyridazinone under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazinone ring.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, where substituents like nitro groups or halogens can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyridazinone compounds, and substituted biphenyl derivatives.
Scientific Research Applications
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The biphenyl group in the target compound and 1e enhances aromatic interactions compared to phenyl or chlorophenyl substituents in other analogs .
- The 4-methyl group in the target compound may improve metabolic stability compared to unsubstituted analogs like 1e , which showed a lower synthesis yield (10%) .
- Amino-substituted derivatives (e.g., compound 15) prioritize kinase inhibition, whereas dihydro analogs (e.g., compound from ) exhibit anti-inflammatory activity .
Crystallographic and Structural Insights
While direct crystallographic data for the target compound are unavailable, highlights trends in biphenyl-containing analogs:
- NO2-Bi-4-S-E (ethyl ester terminal group) crystallizes in the triclinic space group P-1, whereas CN-Bi-1-S-M (cyano terminal group) adopts monoclinic P2₁/c .
- The biphenyl moiety’s rigidity likely influences packing efficiency, with terminal groups (e.g., nitro, cyano) modulating intermolecular interactions .
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